molecular formula C17H26N4O5 B5508528 3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5508528
M. Wt: 366.4 g/mol
InChI Key: UWSOUZNINODRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves complex chemical reactions. One method includes preparing these compounds for screening as potential antihypertensive agents, indicating a multi-step synthesis process that may involve substitutions at specific positions to enhance activity (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using various spectroscopic techniques. The crystal structure of related compounds has been determined by X-ray diffraction, revealing detailed insights into their molecular geometry, including the arrangement of rings and substituents (Wang et al., 2011).

Chemical Reactions and Properties

Compounds within this chemical family participate in a range of reactions. For instance, they can undergo reactions with hydroxylamine under basic conditions, leading to the formation of isoxazol-5(4H)-ones. These reactions are crucial for modifying the chemical structure and potentially altering the compound's biological activity (Brehm et al., 1992).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, provide essential information for understanding the compound's behavior under different conditions. The polymorphic forms of related compounds have been studied using diffractometric techniques, highlighting the challenges in characterizing these materials and the importance of understanding their solid-state properties (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's structure. The acylation reactions and the formation of isoxazole derivatives from related compounds demonstrate the versatility and reactivity of the diazaspirodecanone core. These properties are critical for exploring the compound's potential applications in chemical synthesis and drug development (Konovalova et al., 2013).

Scientific Research Applications

Antihypertensive Activity

Compounds structurally related to 3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been explored for their potential antihypertensive effects. The synthesis and evaluation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed compounds that act as alpha-adrenergic blockers, showing significant blood pressure lowering effects without evidence of beta-adrenergic blockade. This research highlights the potential of such compounds in treating hypertension (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonists

Another area of application is the development of non-peptide tachykinin NK2 receptor antagonists. The synthesis of spiropiperidines, including compounds with the 1-oxa-3,8-diazaspiro[4.5]decan structure, has been reported. These compounds demonstrated high affinity for the NK2 receptor and potent antagonist activity in physiological assays, suggesting their potential use in treating diseases related to NK2 receptor dysregulation (Smith et al., 1995).

Dual Angiotensin II and Endothelin A Receptor Antagonists

Research has also focused on compounds with dual activity against angiotensin II and endothelin A receptors, aiming to provide a novel approach to hypertension treatment. The design and synthesis of N-isoxazolyl biphenylsulfonamides, sharing structural features with the discussed compound, led to potent and orally active dual antagonists. These findings offer a promising strategy for managing hypertension by targeting both receptors simultaneously (Murugesan et al., 2002).

Modified Carbohydrates Synthesis

The conjugate addition reactions involving α,β-unsaturated ketones have led to the synthesis of partially modified carbohydrates. These synthetic strategies include the use of compounds structurally related to 3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, demonstrating the potential in synthesizing novel carbohydrate analogues (Valdersnes et al., 2012).

properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-8-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5/c1-19(2)9-10-21-12-17(25-16(21)24)5-7-20(8-6-17)15(23)4-3-13-11-14(22)18-26-13/h11H,3-10,12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSOUZNINODRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC2(CCN(CC2)C(=O)CCC3=CC(=O)NO3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.